molecular formula C11H11N3 B11816347 [2,3'-Bipyridin]-6-ylmethanamine

[2,3'-Bipyridin]-6-ylmethanamine

Katalognummer: B11816347
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: CMZJBDBBCFRXPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,3’-Bipyridin]-6-ylmethanamine is a compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-6-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine, catalyzed by palladium.

These methods often require specific reaction conditions, such as inert atmospheres, specific solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-6-ylmethanamine, often involves large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize costs .

Analyse Chemischer Reaktionen

Types of Reactions

[2,3’-Bipyridin]-6-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

[2,3’-Bipyridin]-6-ylmethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [2,3’-Bipyridin]-6-ylmethanamine involves its interaction with specific molecular targets, such as metal ions in coordination complexes. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2,3’-Bipyridin]-6-ylmethanamine is unique due to its specific structural configuration, which allows for distinct interactions with metal ions and other molecules. This uniqueness makes it valuable in specialized applications, such as the development of novel materials and therapeutic agents .

Eigenschaften

Molekularformel

C11H11N3

Molekulargewicht

185.22 g/mol

IUPAC-Name

(6-pyridin-3-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7,12H2

InChI-Schlüssel

CMZJBDBBCFRXPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.